N-(1-Phenylethyl)guanidine hydrochloride

Vue d'ensemble

Description

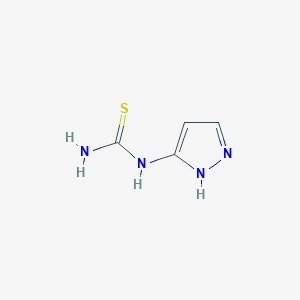

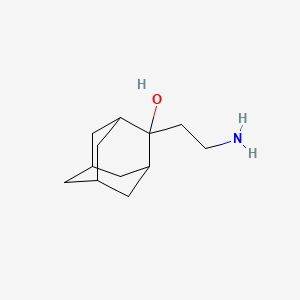

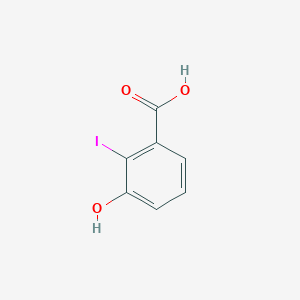

“N-(1-Phenylethyl)guanidine hydrochloride” is a chemical compound with the CAS Number: 14317-41-0. It has a molecular weight of 199.68 and its IUPAC name is N-(1-phenylethyl)guanidine hydrochloride . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “N-(1-Phenylethyl)guanidine hydrochloride” is1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“N-(1-Phenylethyl)guanidine hydrochloride” is a solid substance at room temperature . It has a molecular weight of 199.68 .Applications De Recherche Scientifique

Antimicrobial Properties

Guanidine compounds, including derivatives similar to N-(1-Phenylethyl)guanidine hydrochloride, are known for their broad antimicrobial activities. These compounds are used in skin and wound antiseptics, wound dressings, and surface disinfectants due to their bactericidal and yeasticidal properties. However, their effectiveness against bacterial spores or molds is generally limited, with some studies suggesting possible sporicidal and fungicidal efficacy at low concentrations and short exposure times (Brill & Gabriel, 2015).

Therapeutic Applications

Guanidine derivatives play a crucial role in the treatment of various diseases due to their chemical and physicochemical properties. They constitute a significant class of therapeutic agents suitable for treating a wide spectrum of diseases, including CNS disorders, inflammatory conditions, and as chemotherapeutic agents. Their biological activity and mechanisms of action have been the subject of extensive research, leading to the development of new drugs (Sa̧czewski & Balewski, 2009).

Drug Development and Screening

The guanidine moiety is a common feature in both natural and synthetic pharmaceutical products. Research into guanidine derivatives, including screening and testing, aims to discover promising lead structures for future drug development. These compounds have potential therapeutic applications in neurodegeneration, inflammation, protozoal infections, HIV, chemotherapy, diabetes, and more. However, further studies are needed to support their use in suggested therapeutic areas (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Synthesis Technologies

Advancements in synthesis technologies, such as microfluidic technology, have facilitated the development of various antiseptics, including guanidine hydrochloride derivatives. These technologies offer more accurate control over the synthesis process, resulting in higher product purity and efficiency. Such developments indicate the promising potential of these compounds in pharmaceutical applications (Ha, 2022).

Antifungal Agents

Guanidine-containing derivatives have shown significant antifungal activity against human-relevant fungal pathogens. The diversity of guanidine-containing compounds, including small molecules and natural products, underscores their importance in developing new antifungal agents. This review highlights the need for further exploration of these compounds to combat fungal infections effectively (Baugh, 2022).

Safety and Hazards

The safety data sheet for a related compound, guanidine hydrochloride, indicates that it is harmful if swallowed or inhaled, causes skin and eye irritation, and is harmful to aquatic life . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using the product .

Propriétés

IUPAC Name |

2-(1-phenylethyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEVGQBJVMVXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Phenylethyl)guanidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3153388.png)

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3153448.png)